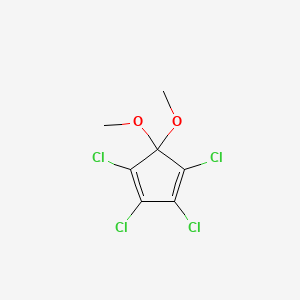

5,5-Dimethoxy-1,2,3,4-tetrachlorocyclopentadiene

CAS No.: 2207-27-4

Cat. No.: VC2311758

Molecular Formula: C7H6Cl4O2

Molecular Weight: 263.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2207-27-4 |

|---|---|

| Molecular Formula | C7H6Cl4O2 |

| Molecular Weight | 263.9 g/mol |

| IUPAC Name | 1,2,3,4-tetrachloro-5,5-dimethoxycyclopenta-1,3-diene |

| Standard InChI | InChI=1S/C7H6Cl4O2/c1-12-7(13-2)5(10)3(8)4(9)6(7)11/h1-2H3 |

| Standard InChI Key | UHSMEJQTFMHABA-UHFFFAOYSA-N |

| SMILES | COC1(C(=C(C(=C1Cl)Cl)Cl)Cl)OC |

| Canonical SMILES | COC1(C(=C(C(=C1Cl)Cl)Cl)Cl)OC |

Introduction

Physical and Chemical Properties

5,5-Dimethoxy-1,2,3,4-tetrachlorocyclopentadiene exists as a yellow liquid at room temperature with precisely defined physical characteristics that influence its handling and applications . The compound possesses a molecular formula of C7H6Cl4O2 and a molecular weight of 263.9 g/mol, making it a medium-sized organohalogen compound .

Table 1: Physical Properties of 5,5-Dimethoxy-1,2,3,4-tetrachlorocyclopentadiene

| Property | Value |

|---|---|

| Molecular Formula | C7H6Cl4O2 |

| Molecular Weight | 263.9 g/mol |

| Physical State | Yellow liquid |

| Melting Point | 26-28°C |

| Boiling Point | 108-110°C (at 11 mm Hg) |

| Density | 1.501 g/mL at 25°C |

| Flash Point | 152°F |

| Recommended Storage Temperature | 2-8°C |

The structural arrangement of this compound features a cyclopentadiene core with four chlorine substituents at positions 1 through 4, while position 5 bears two methoxy groups . This unique configuration creates an electron-rich diene system that is particularly active in cycloaddition reactions. The four chlorine atoms significantly influence the electron distribution within the molecule, enhancing its reactivity in various chemical transformations while the methoxy groups provide additional sites for potential functionalization . The compound's relatively low melting point of 26-28°C and moderate boiling point indicate its volatility characteristics, which must be considered during handling and storage procedures .

Synthesis Methods

Dechlorination of Hexachlorocyclopentadiene

One of the most established methods for synthesizing 5,5-Dimethoxy-1,2,3,4-tetrachlorocyclopentadiene involves the dechlorination of hexachlorocyclopentadiene in methanolic potassium hydroxide solution . This approach utilizes nucleophilic substitution mechanisms where methoxide ions attack the carbonyl carbon, followed by elimination of chloride ions. The reaction typically proceeds under controlled temperature conditions to optimize yield and minimize side product formation. This synthetic pathway represents an efficient route to the target compound from readily available precursors.

Reaction with Hydroxylbenzene

Another significant synthetic route involves the reaction of hydroxylbenzene with tetrachlorocyclopentadiene in the presence of appropriate solvents such as ether or chloroform and a suitable catalyst. This method leverages the reactivity between hydroxylbenzene and the chlorinated cyclopentadiene to produce the desired product through a series of substitution reactions. The selection of appropriate reaction conditions, including temperature, solvent choice, and catalyst type, significantly influences the yield and purity of the final product.

Chemical Reactivity

Diels-Alder Reactions

5,5-Dimethoxy-1,2,3,4-tetrachlorocyclopentadiene exhibits exceptional reactivity as a diene in Diels-Alder reactions, making it a valuable tool in organic synthesis. The compound readily forms an endo-adduct with 1,3-cyclopentadiene, demonstrating its utility in forming complex cyclic structures with defined stereochemistry . These cycloaddition reactions typically proceed with high stereoselectivity, with the endo product predominating due to favorable secondary orbital interactions during the transition state.

Research findings indicate that the reaction with norbornadiene predominantly yields the endo-exo adduct, highlighting the compound's ability to participate in stereoselective cycloaddition processes. This stereoselectivity can be influenced by various factors, including reaction temperature, solvent effects, and the electronic properties of the dienophile partner. The high reactivity of this diene component enables access to complex polycyclic structures that would be challenging to synthesize through alternative routes.

Oxidation and Reduction Reactions

The compound undergoes oxidation reactions with reagents such as hydrogen peroxide or potassium permanganate, producing various oxidized derivatives depending on reaction conditions. These oxidative transformations can target different sites within the molecule, providing access to functionalized derivatives with altered chemical properties. The selectivity of these oxidation processes can often be controlled through careful selection of oxidizing agents and reaction parameters.

Reduction reactions using agents like lithium aluminum hydride result in the formation of less chlorinated derivatives. These reductive processes typically proceed through the selective reduction of specific functional groups or bonds within the molecule, creating modified structures with different reactivity profiles. The controlled reduction of 5,5-Dimethoxy-1,2,3,4-tetrachlorocyclopentadiene provides a versatile method for generating structural diversity from a single precursor compound.

Substitution Reactions

Halogen exchange reactions represent another important aspect of this compound's chemical reactivity. In these processes, chlorine atoms can be substituted with other halogens or functional groups using appropriate reagents and conditions. These substitution reactions enable the synthesis of derivatives with modified properties and reactivity patterns, expanding the range of potential applications for this chemical scaffold. The regioselectivity of these substitution processes depends on the relative reactivity of the different chlorine positions within the molecule.

Applications

Organic Synthesis

5,5-Dimethoxy-1,2,3,4-tetrachlorocyclopentadiene serves as a versatile building block in organic synthesis, particularly for constructing complex molecular architectures through Diels-Alder reactions. Its exceptional reactivity as a diene component enables the formation of complex cyclic structures with defined stereochemistry, which can be further elaborated to create molecules with diverse structural features and properties. The compound's ability to participate in various chemical transformations provides synthetic chemists with multiple pathways for creating structural diversity from a common starting material.

Characterization studies of adducts formed from this compound have revealed significant potential for further functionalization, opening additional synthetic avenues for creating structurally complex molecules. These adducts can serve as advanced intermediates in the synthesis of natural products, pharmaceutical candidates, and other high-value organic compounds.

Pharmaceutical Research

The unique structural features and reactivity of 5,5-Dimethoxy-1,2,3,4-tetrachlorocyclopentadiene make it valuable in pharmaceutical research contexts. Research into derivatives of this compound may lead to the development of new pharmaceutical entities with unique properties and potential therapeutic applications. The complex cyclic structures accessible through Diels-Alder chemistry with this compound provide scaffolds for developing molecules with specific three-dimensional architectures that could interact selectively with biological targets.

The ability to generate structural diversity through various chemical transformations of this compound enables the creation of focused compound libraries for biological screening and structure-activity relationship studies. While specific pharmaceutical applications are still being explored, the compound's utility as a synthetic building block positions it as a valuable resource in medicinal chemistry research.

Industrial Applications

In industrial settings, 5,5-Dimethoxy-1,2,3,4-tetrachlorocyclopentadiene finds application as a catalyst in organic synthesis processes and as a substrate in halogen exchange reactions. Its defined reactivity and structural characteristics make it valuable in industrial chemical processes requiring selective transformations. The compound's utility extends to various specialized chemical manufacturing operations where its unique reactivity can be leveraged to facilitate specific reactions or to create intermediate compounds for further synthetic elaboration.

| Safety Parameter | Information |

|---|---|

| GHS Symbol | GHS07 |

| Signal Word | Warning |

| Hazard Statements | H315-H319 |

| Precautionary Statements | P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313 |

| WGK Germany | 3 |

| Safety Statements | 22-24/25 |

Recommended handling procedures include wearing appropriate personal protective equipment (laboratory coat, gloves, and eye protection), working in a well-ventilated area or fume hood, and adhering to standard laboratory safety protocols for chemical handling . The compound should be stored at temperatures between 2-8°C to maintain stability and prevent degradation . Proper disposal methods should be followed according to local regulations for halogenated organic compounds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume